2-methoxy-4,5-dihydro-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 2-methoxy-4,5-dihydro-1H-imidazole, typically involves multistep chemical processes that may include condensation reactions, ring closures, and substitutions. One example of a related synthesis is the preparation of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole, which involves characterizations by NMR and FT-IR spectral analysis (Ramanathan, 2017). Another study detailed the synthesis and DFT studies of a structurally similar compound, highlighting the steps involved in its preparation and analysis (Ulahannan et al., 2020).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often analyzed using spectroscopic methods and density functional theory (DFT) calculations. These studies provide insights into the electronic and structural properties, as well as the non-linear optical (NLO) behavior of these compounds. For instance, the study of a 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole compound revealed its suitability for use in OLED devices due to its electron transport mobility and NLO activity (Ulahannan et al., 2020).
Scientific Research Applications
It is effective in quantitative proteomics, particularly in quantifying differentially expressed proteins and facilitating de novo sequencing (Gao et al., 2012).
Derivatives of 2-methoxy-4,5-dihydro-1H-imidazole, such as 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, exhibit promising antiproliferative activity against human non-small cell lung carcinoma-A549 cells, inhibiting their growth significantly (Dake et al., 2017).
Another derivative, 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-D] imidazole, demonstrates potential as a pharmaceutical agent with enhanced pharmacokinetic characteristics and potential antimicrobial and anticancer properties (Ramanathan, 2017).
The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine shows potential as an antihypertensive agent, acting as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
4-Aroyl-1,3-dihydro-2H-imidazol-2-ones, a class of compounds related to 2-methoxy-4,5-dihydro-1H-imidazole, show potential as cardiotonic agents for treating congestive heart failure (Schnettler et al., 1982).
Methoxy-substituted imidazole is an effective corrosion inhibitor for mild steel, exhibiting a maximum inhibitory effect of 97.5% at 100 mg/L concentration (Dohare et al., 2019).
Imidazole derivatives demonstrate promising anticancer potential by inducing apoptosis and cellular senescence in various cancer cell types (Sharma et al., 2014).
Imidazole derivatives also show antimicrobial activity against various bacteria, with specific derivatives being effective against both gram-positive and gram-negative bacteria (Thomas et al., 2018).
Safety And Hazards
Future Directions
The future directions for the study and application of 2-methoxy-4,5-dihydro-1H-imidazole and similar compounds include further exploration of their synthesis, functionalization, physicochemical characteristics, and biological roles . These compounds have potential applications in a variety of fields, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
2-methoxy-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPBMTEMGRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314333 | |
Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dihydro-1H-imidazole | |
CAS RN |
28118-54-9 | |
Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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